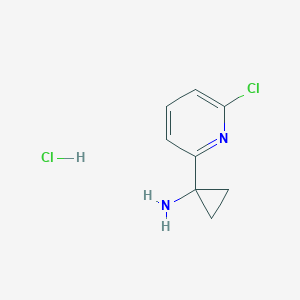

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to form a product through nucleophilic substitution . Another synthesis approach is alkylation, as seen in the creation of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, where methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate is used . These methods could potentially be adapted for the synthesis of "1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride".

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction studies. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine shows a planar condensed ring system and a chair conformation for the cyclohexane ring . Similarly, the cyclopropane rings in the purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid possess a Z-configuration with perpendicular dispositions of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety . These findings provide insights into the potential geometry and conformation of "this compound".

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the cyclopropanamine moiety and the influence of substituents. The presence of an intramolecular N-H...N hydrogen bond in the product formed by cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde indicates the potential for hydrogen bonding in similar structures . Additionally, the intermolecular hydrogen bonds in the derivatives of 1-aminocyclopropane-1-carboxylic acid suggest the ability of these compounds to form dimers and three-dimensional networks . These properties could be relevant to the behavior of "this compound" in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and bonding patterns. The planarity of the condensed ring system and the specific bond lengths and angles in N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine provide information on the rigidity and electronic distribution within the molecule . The cyclopropane derivatives' folded and antiperiplanar conformations, as well as their interactions with solvents like ethanol, give clues about solubility and potential interactions with biological molecules . These characteristics are important when considering the properties of "this compound".

Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Activity

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is involved in the synthesis of various compounds, including dihydropiperazine neonicotinoid compounds, which show potential as bioisosteric replacements for imidacloprid in neonicotinoid insecticides. These compounds, such as 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, demonstrate a degree of rigidity and bioisosterism that could be advantageous in the development of new insecticidal agents (Samaritoni et al., 2003).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds with potential biological activity. For instance, 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines show moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural and pest control applications (Xiao-Bao Chen & De-Qing Shi, 2008).

Anticancer Agent Synthesis

Research has also explored the synthesis of novel compounds with potential anticancer activity. Cyclopropanamine derivatives, including those related to this compound, have been investigated for their cytotoxic effects, suggesting a possible avenue for the development of new anticancer therapies (Hogan et al., 2008).

Biological Studies

The compound has been a key moiety in the synthesis of triazolothiadiazines and triazolothiadiazoles, exhibiting antibacterial and insecticidal activities. This highlights its role in the development of new chemical entities with potential use in combating bacterial infections and controlling insect populations (Holla et al., 2006).

Luminescence Studies

Furthermore, research into the luminescence properties of certain complexes incorporating the pyridinyl moiety has revealed significant potential for applications in materials science, particularly in the development of luminescent materials with unique properties triggered by specific environmental factors (Liang et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-(6-chloropyridin-2-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOWQKTZFJMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)